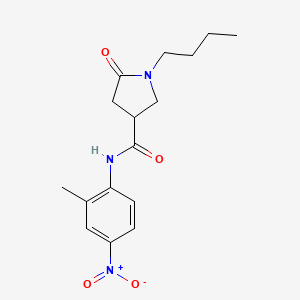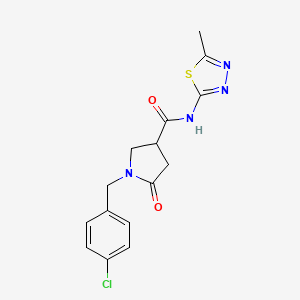![molecular formula C25H22N2O4 B11011901 4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11011901.png)
4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an indole structure through an acetylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. The benzyloxy group is introduced via a nucleophilic substitution reaction, followed by acetylation of the indole nitrogen. The final step involves the coupling of the acetylated indole with 4-(aminomethyl)benzoic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its indole structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: A simpler analog without the indole structure.
6-(Benzyloxy)-1H-indole: Lacks the benzoic acid moiety.
N-Acetyl-4-(aminomethyl)benzoic acid: Similar but without the indole structure.
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C25H22N2O4/c28-24(26-15-18-6-8-21(9-7-18)25(29)30)16-27-13-12-20-10-11-22(14-23(20)27)31-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,26,28)(H,29,30) |
InChI Key |
YJMJPYBUCYRRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxybenzyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11011821.png)
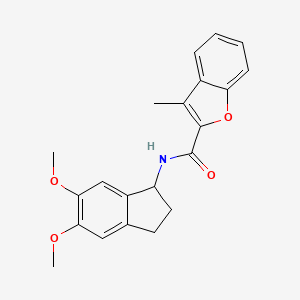
![N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11011834.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11011841.png)
![1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11011844.png)
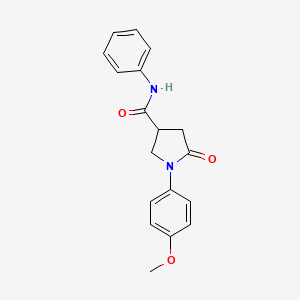
![5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11011849.png)
![(2E)-N-[4-(butan-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11011859.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11011868.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B11011870.png)
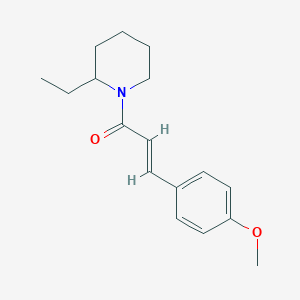
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11011879.png)
